2-(methylamino)-3-[(1E)-(methylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Description
2-(methylamino)-3-[(1E)-(methylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C11H12N4O and its molecular weight is 216.244. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Pyrido[1,2-a]pyrimidin-4-ones, including compounds structurally related to 2-(methylamino)-3-[(1E)-(methylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one, are noted for their broad range of useful biological properties. A concise synthesis method for substituted pyrido[1,2-a]pyrimidin-2-ones from readily available materials has been developed, showcasing their potential in drug discovery due to interesting physico-chemical properties and their underrepresentation in molecule screening libraries (Alanine et al., 2016). Additionally, the synthesis of biologically relevant, 4-trifluoromethylpyrido[1,2-a]pyrimidin-2-one demonstrates the potential for creating metabolically stable derivatives under mild conditions (Harriman et al., 2003).
Biological and Pharmacological Research
Research on pyrido[1,2-a]pyrimidin-4-ones has led to the discovery of compounds with significant biological activities. For instance, novel N-¿2-amino-4-methyl[(pyrrolo[2, 3-d]pyrimidin-5-yl)ethyl]benzoyl¿-L-glutamic acid was synthesized as a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), showcasing potential as an antitumor agent. This compound displayed more inhibitory effects against TS and DHFR than other compounds and demonstrated antitumor activity against tumor cells in culture, highlighting its potential in cancer therapy (Gangjee et al., 2000).
Material Science and Engineering
The structural and physicochemical properties of pyrido[1,2-a]pyrimidin-4-one derivatives have implications beyond pharmacology, extending into materials science. For example, the synthesis of new 2-aryl-3,7-dihydro-4 H -pyrrolo[2,3-d]pyrimidin-4-ones through cyclocondensation highlights the versatility of these compounds in developing new materials with potential applications in various fields (Davoodnia et al., 2010).
Supramolecular Chemistry
The potential of pyrimidine derivatives in forming hydrogen-bonded supramolecular assemblies is noteworthy. Novel pyrimidine derivatives were synthesized and investigated as suitable ligands for co-crystallization, forming 2D and 3D networks through extensive hydrogen bonding. This research opens up new avenues for the design of supramolecular architectures based on pyrimidine scaffolds (Fonari et al., 2004).
Properties
IUPAC Name |
2-(methylamino)-3-(methyliminomethyl)pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-12-7-8-10(13-2)14-9-5-3-4-6-15(9)11(8)16/h3-7,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWJNJZSXFWUFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=O)N2C=CC=CC2=N1)C=NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.